molecular formula C15H12Br3N3O B11555958 N'-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11555958
M. Wt: 490.0 g/mol
InChI Key: SKXOBZJZDVVNCV-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a phenylmethylidene group and a tribromophenylamino group attached to an acetohydrazide backbone. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of phenylmethylidene hydrazine with 2,4,6-tribromophenylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where brominated derivatives are required .

Properties

Molecular Formula

C15H12Br3N3O

Molecular Weight

490.0 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C15H12Br3N3O/c16-11-6-12(17)15(13(18)7-11)19-9-14(22)21-20-8-10-4-2-1-3-5-10/h1-8,19H,9H2,(H,21,22)/b20-8+

InChI Key

SKXOBZJZDVVNCV-DNTJNYDQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.